molecular formula C20H16F4N2 B4545406 N,N'-Dimethyl-N,N'-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine CAS No. 39068-64-9

N,N'-Dimethyl-N,N'-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine

Cat. No.: B4545406
CAS No.: 39068-64-9
M. Wt: 360.3 g/mol
InChI Key: SULAOJVMMYGAND-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine: is an organic compound with the molecular formula C20H16F4N2 It is a derivative of phenylenediamine, characterized by the presence of dimethyl and diphenyl groups, as well as four fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine typically involves the reaction of N,N’-dimethyl-N,N’-diphenyl-p-phenylenediamine with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring. Common fluorinating agents include elemental fluorine (F2) and xenon difluoride (XeF2).

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the precursor N,N’-dimethyl-N,N’-diphenyl-p-phenylenediamine, followed by fluorination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, often using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine is used in the production of high-performance polymers and coatings. Its stability and resistance to degradation make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

  • N,N’-Dimethyl-N,N’-diphenyl-p-phenylenediamine
  • N,N’-Dimethyl-1,2-phenylenediamine
  • N,N’-Diphenyl-p-phenylenediamine

Comparison:

  • N,N’-Dimethyl-N,N’-diphenyl-p-phenylenediamine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
  • N,N’-Dimethyl-1,2-phenylenediamine: Has a different substitution pattern on the benzene ring, affecting its chemical properties and applications.
  • N,N’-Diphenyl-p-phenylenediamine: Similar structure but without the dimethyl groups, leading to variations in its chemical behavior and uses.

Uniqueness: N,N’-Dimethyl-N,N’-diphenyl-2,3,5,6-tetrafluoro-P-phenylenediamine is unique due to the presence of both dimethyl and diphenyl groups, as well as the tetrafluorinated benzene ring. These features confer distinct chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-1-N,4-N-dimethyl-1-N,4-N-diphenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F4N2/c1-25(13-9-5-3-6-10-13)19-15(21)17(23)20(18(24)16(19)22)26(2)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULAOJVMMYGAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)N(C)C3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39068-64-9
Record name N,N'-DIMETHYL-N,N'-DIPHENYL-2,3,5,6-TETRAFLUORO-P-PHENYLENEDIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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